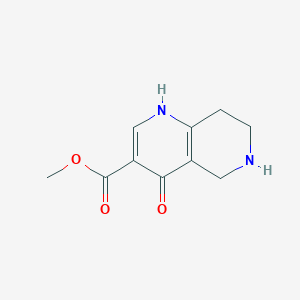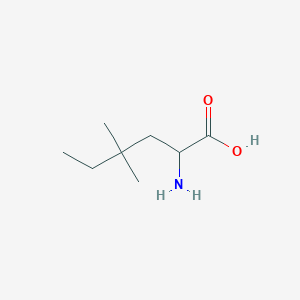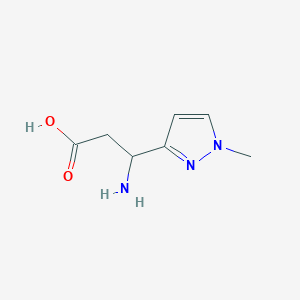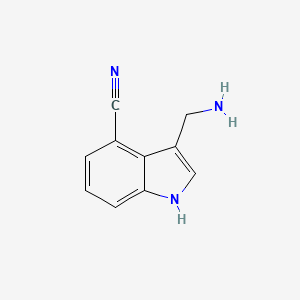
3-(Aminomethyl)-1H-indole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1H-indole-4-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an aminomethyl group at the 3-position and a carbonitrile group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1H-indole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-(Aminomethyl)indole with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of appropriate solvents, catalysts, and reaction temperatures. The choice of reagents and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-1H-indole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
3-(Aminomethyl)-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)indole: Lacks the carbonitrile group.
4-Cyanoindole: Lacks the aminomethyl group.
3-(Aminomethyl)-1H-indole-2-carbonitrile: Has the carbonitrile group at the 2-position instead of the 4-position.
Uniqueness
3-(Aminomethyl)-1H-indole-4-carbonitrile is unique due to the presence of both the aminomethyl and carbonitrile groups at specific positions on the indole core. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
153310-49-7 |
|---|---|
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
3-(aminomethyl)-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H9N3/c11-4-7-2-1-3-9-10(7)8(5-12)6-13-9/h1-3,6,13H,5,12H2 |
Clé InChI |
YDPDHDYPGKBPAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)NC=C2CN)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


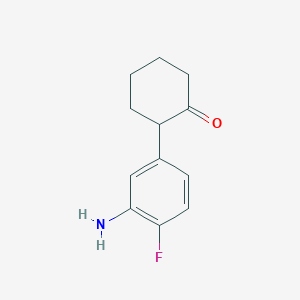
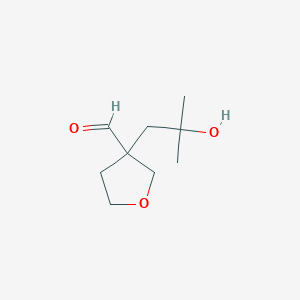
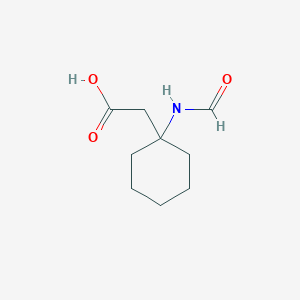
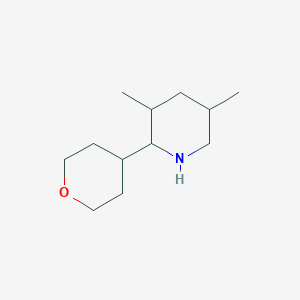

amine](/img/structure/B15272739.png)
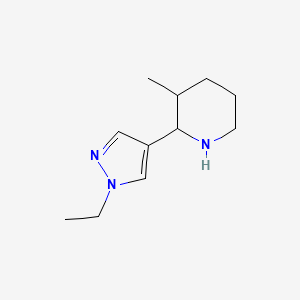
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
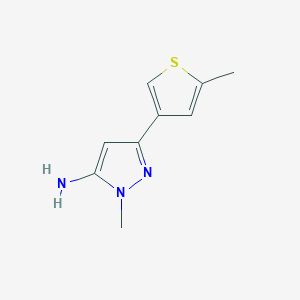
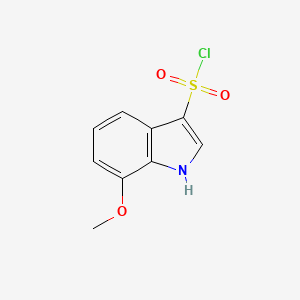
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
